L-Flamprop-isopropyl

Descripción general

Descripción

L-Flamprop-isopropyl is a bioactive chemical.

Mecanismo De Acción

Target of Action

L-Flamprop-isopropyl, also known as Effix, is a translocated, post-emergence arylalanine herbicide . Its primary targets are wild oats, specifically Avena fatua . These weeds are detrimental to the growth of wheat crops, and Effix is used to control their proliferation .

Mode of Action

It is known to be selective and systemic, absorbed by the leaves of the target plants . The compound interacts with its targets, leading to their eventual death and controlling their spread .

Biochemical Pathways

A related study on the enantioselective nickel-catalysed electrochemical cross-dehydrogenative amination suggests that the compound may involve the coupling of an electrogenerated nickel-bound α-keto radical species and an aminyl radical . This process could potentially affect various biochemical pathways in the target organisms, leading to their death .

Pharmacokinetics

It is known that the compound has a low aqueous solubility , which could impact its bioavailability and distribution within the environment .

Result of Action

The primary result of this compound’s action is the control of wild oats in wheat crops . By interacting with these weeds, the compound prevents their growth and spread, thereby protecting the crops .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its low aqueous solubility and non-volatile nature may affect its distribution in the environment . Additionally, the compound can be persistent in soil systems , which could influence its long-term efficacy and stability .

Análisis Bioquímico

Biochemical Properties

It is known that the compound is moderately persistent in soils and has a low solubility in water . The compound is also volatile, indicating that it may interact with certain enzymes, proteins, and other biomolecules in a unique manner

Molecular Mechanism

It is known that the compound is a stereospecific ester of the L-isomer of flamprop , suggesting that it may exert its effects at the molecular level through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of L-Flamprop-isopropyl in laboratory settings. Given its volatility and moderate persistence in soils , it is likely that the effects of this compound may change over time, potentially involving its stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its chemical structure, it is possible that the compound may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its low solubility in water and volatility , it is possible that the compound may interact with specific transporters or binding proteins, influencing its localization or accumulation.

Actividad Biológica

L-Flamprop-isopropyl, a selective herbicide, is primarily utilized in agricultural settings for the control of wild oats in cereal crops such as barley. Its biological activity is characterized by its mode of action, environmental interactions, and effects on non-target organisms. This article delves into the compound's biological activity, supported by research findings and data tables.

This compound is the L-isomer of flamprop, with a molecular formula of and a molecular weight of approximately 363.81 g/mol. The compound exhibits low water solubility and moderate persistence in soil environments, which contributes to its effectiveness as a herbicide. The primary mechanism through which this compound exerts its herbicidal effects is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in plants. This inhibition leads to impaired cell division and ultimately cell death in susceptible grasses, particularly wild oats (Avena spp.) .

Environmental Impact

Research indicates that while this compound has low toxicity to mammals, it poses risks to aquatic organisms and birds due to potential bioaccumulation. Studies have shown that the compound can break down into carboxylic acid derivatives under anaerobic conditions, influencing its persistence and ecological effects .

Table 1: Toxicity Profile of this compound

| Organism Type | Toxicity Level | Notes |

|---|---|---|

| Mammals | Low | LD50 (oral) ranges from 1,320 to 6,690 mg/kg |

| Aquatic Organisms | Moderate | Concerns regarding bioaccumulation |

| Birds | Moderate | Potential ecological impact noted |

Case Studies and Research Findings

Several studies have explored the biological activity and environmental behavior of this compound:

- Foliar Uptake Studies : Research has shown that the foliar uptake of flamprop-methyl (a related compound) does not partition into leaf surface waxes but rather forms stable deposits that can be slowly absorbed by plant tissues. This slow penetration rate affects the herbicide's efficacy against target weeds .

- Microtubule Disruption : A study highlighted that flamprop-M-methyl disrupts microtubule organization during cell division in plants, leading to defective spindle structures. This disruption is critical for understanding how this compound affects plant growth at the cellular level .

- Residue Analysis : Investigations into the residue levels of flamprop-isopropyl in barley grain and straw showed significant persistence post-application, raising concerns about long-term environmental impacts .

Aplicaciones Científicas De Investigación

Herbicidal Efficacy

L-Flamprop-isopropyl has demonstrated significant effectiveness in controlling wild oats (Avena spp.) and other grassy weeds. Field trials conducted between 1975 and 1978 revealed that applications at a rate of 0.6 kg active ingredient per hectare resulted in:

- 95% reduction of spikelets in wheat.

- 93% reduction of spikelets in barley.

- Comparable performance to other herbicides like benzoylprop-ethyl and flamprop-methyl .

The compound's selectivity allows it to be safely applied across various barley varieties during critical growth stages, enhancing its utility in integrated weed management strategies.

Metabolism and Toxicological Studies

Research on the metabolism of this compound in mammals indicates that the predominant metabolic pathway involves the loss of the isopropyl group, leading to the formation of a carboxylic acid. Studies show that:

- In rats, approximately 90-95% of the administered dose is excreted via feces within 48 hours.

- The compound exhibits rapid elimination, with over 96% of the dose excreted by rats during this period .

These findings suggest a low potential for bioaccumulation, which is favorable for environmental safety.

Environmental Impact

The environmental fate of this compound has been assessed through residue studies in barley grain and straw samples. The results indicate:

- Moderate persistence in soils, which may raise concerns about groundwater contamination.

- Low solubility in water, reducing the likelihood of runoff into aquatic systems .

Despite its effectiveness as a herbicide, caution is advised regarding its application to minimize potential ecological risks.

Comparative Analysis with Other Herbicides

This compound's performance can be compared to other herbicides based on various parameters such as efficacy against specific weed species, application rates, and environmental safety. The following table summarizes key attributes:

| Herbicide | Efficacy Against Wild Oats | Application Rate (kg/ha) | Environmental Persistence | Mammalian Toxicity |

|---|---|---|---|---|

| This compound | High | 0.6 | Moderate | Low |

| Benzoylprop-Ethyl | High | 0.6 | Low | Low |

| Flamprop-Methyl | Moderate | 0.525-0.6 | Moderate | Low |

This comparison highlights this compound's competitive edge in terms of efficacy while maintaining low toxicity levels.

Case Studies

Case Study 1: Field Trials in Europe (1975-1978)

Field trials across various European locations demonstrated that this compound significantly reduced wild oat populations while maintaining crop yield. The trials indicated an increase in grain production by at least 0.35 tonnes/ha , justifying treatment costs even at lower infestation levels .

Case Study 2: Metabolic Studies in Rats and Dogs

Studies involving oral administration of labeled this compound to rats and dogs provided insights into its metabolic pathways and excretion patterns. The rapid elimination from both species supports its safety profile for agricultural use .

Propiedades

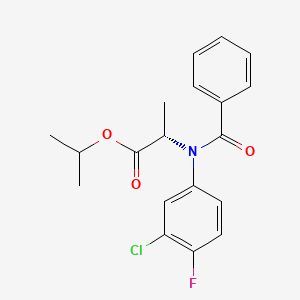

IUPAC Name |

propan-2-yl (2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVXBIIHQGXQRQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042095 | |

| Record name | L-Flamprop-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57973-67-8 | |

| Record name | N-Benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57973-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Flamprop-isopropyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057973678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Flamprop-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAMPROP-ISOPROPYL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QF55LD93S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.